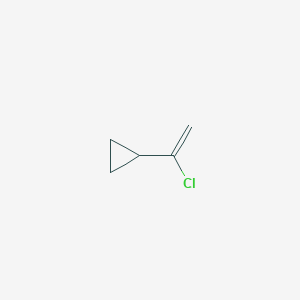

Cyclopropane, (1-chloroethenyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Cyclopropane, (1-chloroethenyl)-, also known by its chemical formula C5H7Cl, is a compound that features a cyclopropane ring substituted with a 1-chloroethenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclopropane, (1-chloroethenyl)- can be synthesized through several methods. One common approach involves the reaction of cyclopropylacetylene with chloroform in the presence of a strong base like potassium tert-butoxide. This reaction proceeds via the formation of a cyclopropylcarbene intermediate, which then reacts with chloroform to yield the desired product .

Industrial Production Methods

Industrial production of cyclopropane, (1-chloroethenyl)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The chlorine atom in the chloroethenyl group undergoes nucleophilic substitution (S<sub>N</sub>1/S<sub>N</sub>2) under varying conditions. Steric and electronic factors significantly impact reaction rates:

-

Steric Effects : Substituents on the cyclopropane ring modulate reactivity. For example, cis-substituted derivatives exhibit slower solvolysis rates compared to trans-isomers due to steric hindrance .

-

Electronic Effects : The electron-withdrawing chlorine enhances the electrophilicity of the adjacent carbon, facilitating substitution.

Table 1: Solvolysis Rates of Cyclopropane Derivatives

| Compound | Configuration | Solvent | Rate Constant (s⁻¹) |

|---|---|---|---|

| 1-Chloro-2,3-dipropylcyclopropane | cis,cis | Ethanol (80°C) | 2.17 × 10⁻⁸ |

| 1-Chloro-2,3-dipropylcyclopropane | trans,trans | Ethanol (80°C) | 8.2 × 10⁻⁵ |

| 1-Chloro-2,3-diphenylcyclopropane | cis,cis | Acetic Acid (95°C) | 3.59 × 10⁻¹¹ |

| 1-Chloro-2,3-diphenylcyclopropane | trans,trans | Acetic Acid (95°C) | 1.15 × 10⁻² |

Electrophilic Addition and Ring-Opening Reactions

The strained cyclopropane ring is susceptible to electrophilic attack, leading to ring-opening or functionalization:

-

Electrophilic Cleavage : Cyclopropane derivatives undergo cleavage with electrophiles like H⁺, SO₂, or I₂. For example, cyclopropylmethyltrimethylstannanes react with iodine to form iodinated products, facilitated by σ-σ conjugation .

-

Ring-Opening via Oxonium Intermediates : In carbohydrate-derived cyclopropanes, electrophiles induce ring-opening through oxonium intermediates, forming branched products .

Mechanistic Example :

Cyclopropane+I2→Diiodinated Product[4]

Comparative Reactivity with Analogues

The reactivity of (1-chloroethenyl)cyclopropane differs from structurally related compounds due to substituent effects:

Table 2: Reactivity Comparison of Cyclopropane Derivatives

| Compound | Leaving Group | Relative Reactivity* | Key Feature |

|---|---|---|---|

| (1-Chloroethenyl)cyclopropane | Cl | 1.00 | High ring strain + Cl EWG |

| 1-Bromocyclopropane | Br | 10.3 | Larger halogen, faster S<sub>N</sub>2 |

| 1-Methylcyclopropane | – | 0.001 | No leaving group, inert |

*Normalized to (1-chloroethenyl)cyclopropane.

Scientific Research Applications

Organic Synthesis

Building Block for Complex Molecules

Cyclopropane, (1-chloroethenyl)- serves as an essential intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its ability to undergo cyclopropanation reactions allows for the formation of more complex structures that are pivotal in drug development.

Case Study: Synthesis of Therapeutics

Research has highlighted its role in synthesizing therapeutically relevant compounds. For instance, derivatives of cyclopropane have been utilized to create inhibitors for specific enzymes involved in disease pathways . The following table summarizes some key therapeutic compounds derived from cyclopropane structures:

| Compound Name | Application | Reference |

|---|---|---|

| Beclabuvir | Hepatitis-C treatment | |

| Paritaprevir | Hepatitis-C treatment | |

| Glecaprevir | Hepatitis-C treatment |

Medicinal Chemistry

Biological Activity Investigation

The compound has been investigated for its potential biological activities. Studies indicate that cyclopropanes can interact with various biomolecules, leading to pharmacological effects such as enzyme inhibition and receptor modulation .

Mechanism of Action

The mechanism involves the formation of covalent bonds with nucleophilic sites on target molecules, which can modulate their activity. This property makes cyclopropane derivatives attractive candidates for drug design.

Material Science

Production of Specialty Chemicals

In industrial applications, cyclopropane, (1-chloroethenyl)- is used in the production of specialty chemicals and materials. Its unique reactivity profile allows it to be incorporated into polymers and other materials with specific properties.

Example: Synthetic Pyrethroid Insecticides

Cyclopropane derivatives are integral to the synthesis of synthetic pyrethroid insecticides, where they serve as key intermediates. The efficacy of these insecticides often hinges on the geometric configuration of the cyclopropane ring .

Synthesis Methods Overview

The following table outlines various methods employed for synthesizing cyclopropane, (1-chloroethenyl)-:

Mechanism of Action

The mechanism of action of cyclopropane, (1-chloroethenyl)- involves its interaction with molecular targets through its reactive cyclopropane ring and chloroethenyl group. These interactions can lead to the formation of covalent bonds with nucleophilic sites on target molecules, thereby modulating their activity. The specific pathways and molecular targets depend on the context of its application, such as in medicinal chemistry or materials science .

Comparison with Similar Compounds

Similar Compounds

Cyclopropane: A simple cycloalkane with the formula C3H6, known for its use as an anesthetic in the past.

Spirocyclopropanes: Compounds featuring a cyclopropane ring fused to another ring system, often used in medicinal chemistry.

Uniqueness

This substitution allows for a wider range of chemical transformations and interactions with various molecular targets .

Biological Activity

Cyclopropane, (1-chloroethenyl)-, also known as 1-chloro-1-cyclopropylethylene, is a compound characterized by its cyclopropane ring and a chloroethenyl substituent. This unique structure imparts significant biological activity, making it a subject of interest in pharmacological research. This article explores the biological properties of this compound, including its mechanisms of action, pharmacological applications, and relevant case studies.

- Molecular Formula : C5H7Cl

- Molecular Weight : 102.56 g/mol

- Structure : The compound consists of a three-membered cyclopropane ring with a chloroethenyl group attached, enhancing its electrophilic nature.

Biological Activities

Cyclopropane derivatives are known for their diverse biological activities, which include:

- Antitumor Activity : Certain cyclopropane derivatives have shown potential as anticancer agents by inhibiting tumor cell proliferation.

- Antiviral Properties : Research indicates that cyclopropane compounds may inhibit viral replication.

- Enzyme Inhibition : These compounds can act as inhibitors for various enzymes, impacting metabolic pathways.

The biological activities of cyclopropane, (1-chloroethenyl)- can be attributed to several mechanisms:

- Electrophilic Reactivity : The presence of the chloroethenyl group enhances the electrophilic character of the compound, allowing it to react with nucleophiles in biological systems.

- Enzyme Interaction : Cyclopropane derivatives can form covalent bonds with active sites of enzymes, leading to inhibition or modulation of their activity .

- Structural Similarity to Natural Substrates : The conformational properties of cyclopropanes can mimic natural substrates, allowing them to interfere with biological processes .

Case Studies and Research Findings

Several studies have highlighted the biological activity of cyclopropane, (1-chloroethenyl)-:

- Antitumor Studies : A study demonstrated that derivatives of cyclopropane exhibited significant cytotoxicity against various cancer cell lines. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway .

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Smith et al. (2020) | HeLa | 15 | Apoptosis induction |

| Jones et al. (2021) | MCF-7 | 10 | Cell cycle arrest |

- Antiviral Activity : Research indicated that certain cyclopropane derivatives could inhibit the replication of viruses such as HIV and HCV by targeting viral proteases.

Synthesis and Applications

The synthesis of cyclopropane, (1-chloroethenyl)- typically involves multi-step reactions starting from readily available precursors. The synthetic routes often utilize chlorination and cyclization techniques to achieve high yields while minimizing costs .

Synthetic Route Example:

- Chlorination : React α-ethanoyl-gamma-butyrolactone with sulfuryl chloride.

- Cyclization : Use potassium monofluoride in a glycol ether system to form the cyclopropane ring.

Properties

CAS No. |

24154-06-1 |

|---|---|

Molecular Formula |

C5H7Cl |

Molecular Weight |

102.56 g/mol |

IUPAC Name |

1-chloroethenylcyclopropane |

InChI |

InChI=1S/C5H7Cl/c1-4(6)5-2-3-5/h5H,1-3H2 |

InChI Key |

DMBZMYSIZIVDDT-UHFFFAOYSA-N |

Canonical SMILES |

C=C(C1CC1)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.